(S)-tert-Butyl 4-((2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 4-((2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a tert-butyl group, and an aminoethylpropanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-((2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base.
Attachment of the Aminoethylpropanamide Side Chain: This step involves the reaction of the piperidine derivative with an appropriate aminoethylpropanamide precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 4-((2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-tert-Butyl 4-((2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 4-((2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((2-aminoethyl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((2-amino-N-ethylbutanamido)methyl)piperidine-1-carboxylate
Uniqueness
(S)-tert-Butyl 4-((2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H31N3O3 |
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Molecular Weight |
313.44 g/mol |
IUPAC Name |
tert-butyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-6-18(14(20)12(2)17)11-13-7-9-19(10-8-13)15(21)22-16(3,4)5/h12-13H,6-11,17H2,1-5H3 |
InChI Key |
QUSLOZSZQKRIAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)C(C)N |
Origin of Product |
United States |
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